

SR 1824 dosage and administration for laboratory models

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Compound of Interest

Compound Name: SR 1824

Cat. No.: B591233

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Application Notes and Protocols for SR 1824

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **SR 1824**, a non-agonist peroxisome proliferator-activated receptor γ (PPAR γ) ligand, for use in laboratory models. The information is compiled from available research data to guide the design and execution of experiments.

Introduction

SR 1824 is a chemical compound that acts as a non-agonist ligand for PPAR γ .^{[1][2]} Unlike classical agonists such as thiazolidinediones (e.g., rosiglitazone), **SR 1824** does not activate PPAR γ but instead blocks its phosphorylation by cyclin-dependent kinase 5 (Cdk5).^{[1][2][3]} This mechanism of action makes it a valuable tool for studying the metabolic effects of PPAR γ modulation independent of its classical transcriptional agonism.^[3]

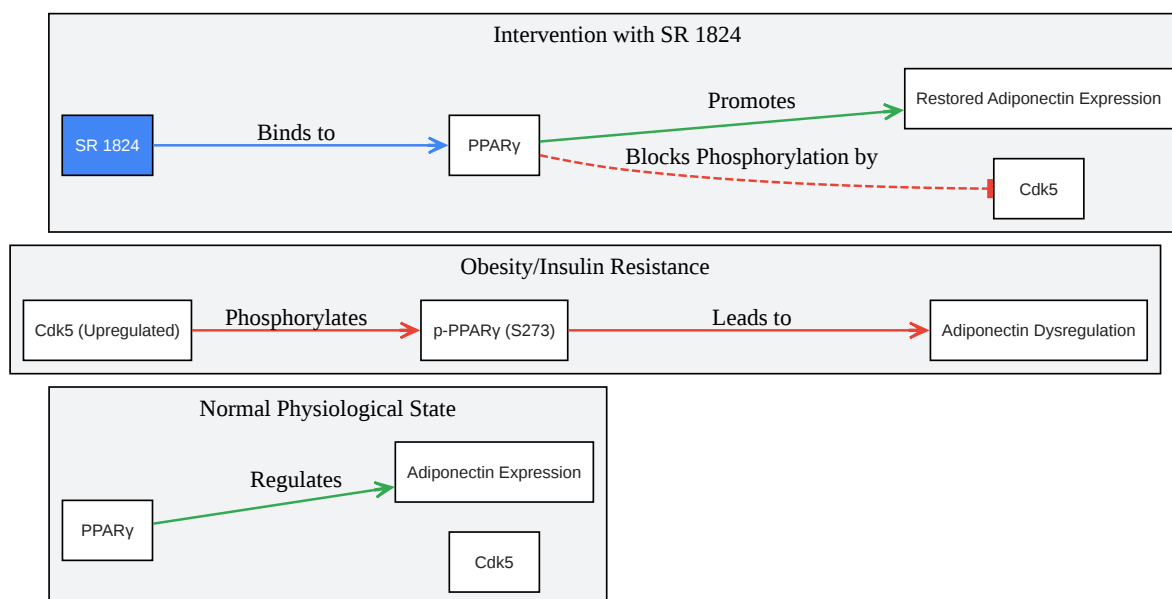
Mechanism of Action

SR 1824 functions by binding to the PPAR γ ligand-binding domain, inducing a conformational change that hinders the ability of Cdk5 to phosphorylate serine 273 (S273) on PPAR γ .^[3] The phosphorylation of PPAR γ at S273 is associated with the dysregulation of genes involved in obesity and insulin resistance.^{[1][3]} By specifically blocking this phosphorylation event without

activating the receptor, **SR 1824** allows for the dissection of the therapeutic benefits of PPAR γ modulation that are independent of classical agonism.[3]

Signaling Pathway

The signaling pathway involving **SR 1824** is centered on the regulation of PPAR γ activity. In a disease state such as obesity, increased Cdk5 activity leads to the phosphorylation of PPAR γ at S273. This phosphorylation event is linked to altered gene expression, contributing to insulin resistance. **SR 1824** intervenes by binding to PPAR γ and preventing this phosphorylation, thereby restoring the expression of key genes like adiponectin.[1]



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Caption: SR 1824 Signaling Pathway.

Data Presentation

In Vitro Data Summary

Parameter	Value	Cell Lines	Notes
Binding Affinity (K _i)	10 nM	Not specified	High affinity for PPAR γ . [2]
Activity	Non-agonist	COS-1 cells, 3T3-L1 preadipocytes, PPAR γ -null MEFs	Potently blocks Cdk5-dependent phosphorylation of PPAR γ with minimal to no classical agonism. [1] [3]
Solubility	30 mg/mL	Not applicable	Soluble in DMF, DMSO, and Ethanol. [2]

In Vivo Data Summary for Related Compound (SR1664)

Note: As of the latest available information, there is no published in vivo data specifically for **SR 1824**.[\[1\]](#) The following data is for a closely related compound, SR1664, and may serve as a starting point for experimental design.

Parameter	Value	Animal Model	Administration Route	Dosing Schedule
Dosage	40 mg/kg	Leptin-deficient (ob/ob) mice	Injection (specific type not detailed)	Twice daily

Experimental Protocols

In Vitro Protocol: Inhibition of Cdk5-Mediated PPAR γ Phosphorylation in Cell Culture

This protocol is adapted from studies on the characterization of non-agonist PPAR γ ligands.[\[3\]](#)

Objective: To assess the ability of **SR 1824** to block Cdk5-mediated phosphorylation of PPAR γ in a cellular context.

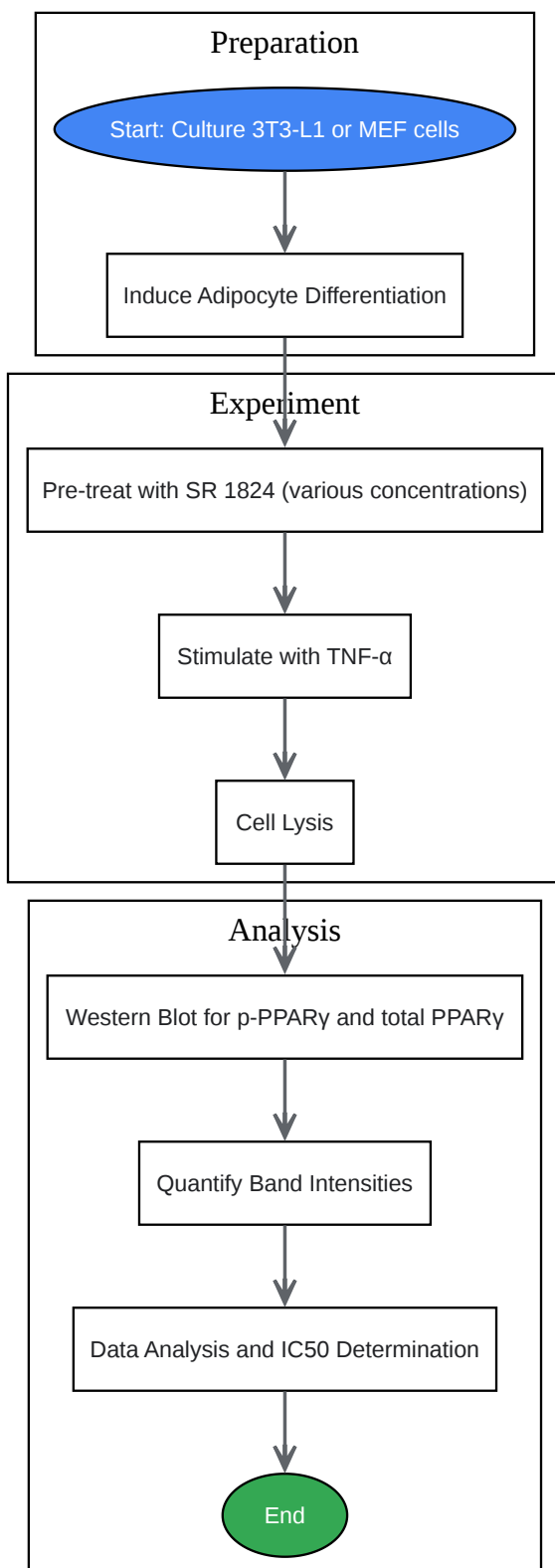
Materials:

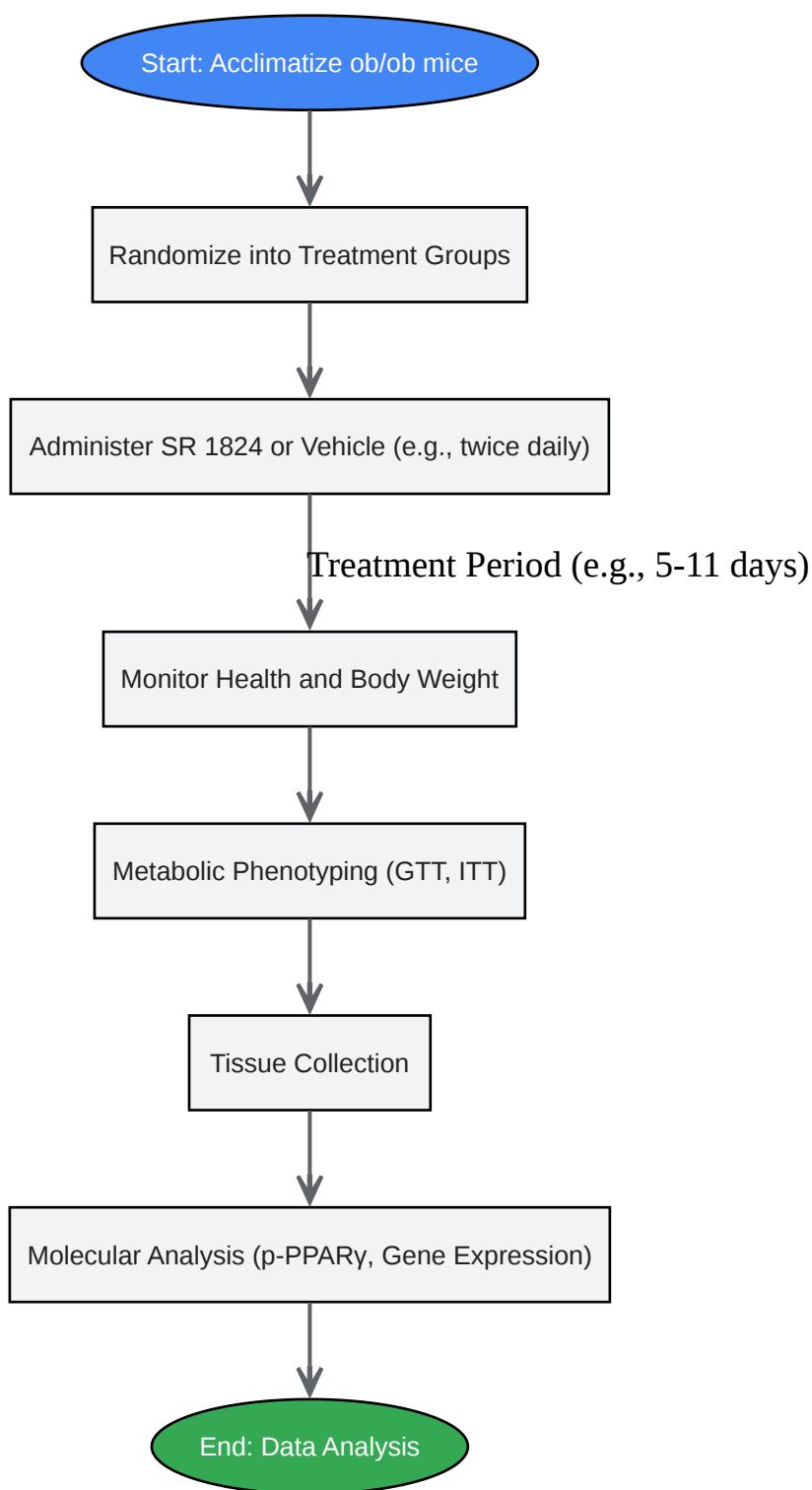
- 3T3-L1 preadipocytes or PPAR γ -null mouse embryonic fibroblasts (MEFs) expressing PPAR γ 2.
- Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics).
- Differentiation cocktail (e.g., dexamethasone, isobutylmethylxanthine, insulin).
- **SR 1824** stock solution (in DMSO).
- TNF- α or other stimuli to induce PPAR γ phosphorylation.
- Lysis buffer.
- Antibodies: anti-PPAR γ , anti-phospho-PPAR γ (Ser273).
- Western blotting reagents and equipment.

Procedure:

- Cell Culture and Differentiation:
 - Culture 3T3-L1 or PPAR γ -null MEFs expressing PPAR γ 2 in appropriate growth medium.
 - Induce adipocyte differentiation by treating confluent cells with a differentiation cocktail for 48 hours.[\[3\]](#)
 - Maintain cells in a maintenance medium containing insulin for 6 days to achieve mature adipocytes.[\[3\]](#)
- **SR 1824** Treatment:
 - Prepare serial dilutions of **SR 1824** in culture medium from the stock solution. A range of concentrations (e.g., 10 nM to 10 μ M) should be tested to determine the IC₅₀.

- Pre-treat the differentiated adipocytes with varying concentrations of **SR 1824** for a specified period (e.g., 2-4 hours).
- Induction of PPAR γ Phosphorylation:
 - Following pre-treatment with **SR 1824**, stimulate the cells with TNF- α (e.g., 10 ng/mL) for a short duration (e.g., 30 minutes) to induce Cdk5-mediated phosphorylation of PPAR γ .
- Cell Lysis and Protein Analysis:
 - Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates.
 - Perform Western blotting using antibodies specific for total PPAR γ and phospho-PPAR γ (Ser273) to assess the level of phosphorylation.
- Data Analysis:
 - Quantify the band intensities for phospho-PPAR γ and total PPAR γ .
 - Normalize the phospho-PPAR γ signal to the total PPAR γ signal.
 - Plot the normalized phosphorylation levels against the concentration of **SR 1824** to determine the inhibitory effect.





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